

# Izorlisib's Inhibitory Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

[Get Quote](#)

**Izorlisib** (also known as CH-5132799, PA-799) is an ATP-competitive small-molecule inhibitor that primarily targets the Class I Phosphoinositide 3-kinase (PI3K) family, with varying potency across its isoforms [1].

The table below summarizes its half-maximal inhibitory concentration ( $IC_{50}$ ) values against different PI3K isoforms and the mechanistic target of rapamycin (mTOR), based on biochemical assay data [1].

| Target Protein             | Gene Symbol       | $IC_{50}$ Value (nM) | Primary Function / Note                                                    |
|----------------------------|-------------------|----------------------|----------------------------------------------------------------------------|
| PI3K p110-alpha            | PIK3CA            | 14                   | Catalytic subunit of Class IA PI3K; frequently mutated in cancers [2]      |
| PI3K p110-gamma            | PIK3CG            | 36                   | Catalytic subunit of Class IB PI3K [2]                                     |
| PI3K p110-beta             | PIK3CB            | 120                  | Catalytic subunit of Class IA PI3K [2]                                     |
| PI3K p110-delta            | PIK3CD            | 500                  | Catalytic subunit of Class IA PI3K; highly expressed in leukocytes [2]     |
| mTOR Kinase                | MTOR              | 10,000               | Serine/threonine-protein kinase; key downstream effector and regulator [1] |
| PI3K Class II (alpha/beta) | PIK3C2A / PIK3C2B | >10,000              | Shows high selectivity over these and Class III PI3K isoforms [1]          |

## Key Experimental Methodologies

While the search results do not provide a full, step-by-step protocol for studying **Izorlisib**, they reference standard experimental approaches used to generate the data above:

- **Biochemical Kinase Inhibition Assays:** The primary source data for the  $IC_{50}$  values were obtained from cell-free, **biochemical kinase assays** measuring the inhibition of purified, recombinant human PI3K proteins [1]. In these assays, the enzyme activity is typically measured by quantifying the phosphorylation of lipid substrates or ATP consumption.
- **In-cell Target Engagement & Pathway Analysis:** To confirm that biochemical inhibition translates to cellular activity, researchers use methods like **Western blotting** or **immunoassays** to monitor the phosphorylation status of key pathway components (such as AKT at Ser473 or Thr308) in cancer cell lines treated with **Izorlisib** [2]. A decrease in phosphorylation indicates successful pathway blockade.

## The PI3K Signaling Pathway & Izorlisib's Role

The following diagram illustrates the core PI3K-AKT-mTOR signaling cascade, which is constitutively activated in many cancers and is the primary target of **Izorlisib** [2].



Click to download full resolution via product page

**Izorlisib** inhibits PI3K by blocking its ATP-binding site, preventing PIP<sub>2</sub> phosphorylation and downstream signaling [2] [1].

## Research Significance and Context

- **Therapeutic Rationale:** The PI3K-AKT-mTOR pathway is one of the most frequently dysregulated pathways in human cancers, driving cell survival, proliferation, and metabolism [2]. Inhibiting this pathway is a validated anti-cancer strategy.
- **Izorlisib's Profile:** The data shows that **Izorlisib** is a **pan-Class I PI3K inhibitor** with a distinct potency profile (PI3K $\alpha$  > PI3K $\gamma$  > PI3K $\beta$  > PI3K $\delta$ ) and high selectivity over mTOR and Class II/III PI3Ks [1]. This profile suggests it was designed to broadly target PI3K signaling in tumors while potentially avoiding the metabolic liabilities associated with strong mTOR inhibition.
- **Current Landscape:** The development of PI3K inhibitors is a rapidly advancing field. Current research focuses on overcoming issues like drug resistance and toxicity through novel approaches, including **dual-target inhibitors** (e.g., PI3K/mTOR) and **PROTACs** [2] [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. izerlisib | Ligand Activity Charts [guidetopharmacology.org]
2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]
3. Molecular design of dual inhibitors of PI3K and potential ... [sciencedirect.com]

To cite this document: Smolecule. [Izorlisib's Inhibitory Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izerlisib-signaling-pathway>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)